Cas no 2138209-84-2 (5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole
- 2138209-84-2
- EN300-1128473
-
- Inchi: 1S/C10H11ClN4/c1-14-9(4-5-12-14)8-6-10(11)15(13-8)7-2-3-7/h4-7H,2-3H2,1H3
- InChI Key: QHOIPNBSXBQOAW-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2=CC=NN2C)=NN1C1CC1
Computed Properties
- Exact Mass: 222.0672241g/mol
- Monoisotopic Mass: 222.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.6Ų
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128473-0.05g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1128473-0.1g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1128473-0.25g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1128473-0.5g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1128473-1.0g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 1g |
$1343.0 | 2023-05-23 | ||
| Enamine | EN300-1128473-2.5g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1128473-5.0g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 5g |
$3894.0 | 2023-05-23 | ||
| Enamine | EN300-1128473-10.0g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 10g |
$5774.0 | 2023-05-23 | ||
| Enamine | EN300-1128473-1g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1128473-5g |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |
2138209-84-2 | 95% | 5g |
$3894.0 | 2023-10-26 |
5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole
Introduction to 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS No. 2138209-84-2) and Its Emerging Applications in Chemical Biology
The compound 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS No. 2138209-84-2) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a cyclopropyl group, chloro substituent, and two pyrazole rings, has garnered attention for its versatile biological activities. This introduction delves into the compound's chemical properties, mechanistic insights, and the latest research applications that highlight its importance in drug discovery and therapeutic development.
At the core of understanding 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole lies its intricate molecular architecture. The presence of a cyclopropyl ring introduces rigidity to the structure, which can influence binding interactions with biological targets. Additionally, the chloro substituent at the 5-position enhances electrophilicity, making it a valuable scaffold for further derivatization. The dual pyrazole rings contribute to hydrogen bonding capabilities and steric bulk, further modulating its pharmacological profile. These structural features collectively contribute to its observed biological activities.
Recent advancements in computational chemistry have enabled the exploration of 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole's interactions with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits strong binding affinity to various enzymes and receptors involved in critical metabolic pathways. Notably, its ability to inhibit certain kinases has been highlighted in multiple preclinical studies, suggesting potential applications in oncology and inflammatory diseases.
In the field of oncology, 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole has shown promise as a lead compound for developing novel anticancer agents. Research indicates that it can disrupt signaling pathways such as MAPK and PI3K/Akt by selectively inhibiting key downstream effectors. The cyclopropyl moiety appears to play a crucial role in stabilizing these interactions, while the chloro group enhances metabolic stability. These findings have prompted further investigation into its efficacy in vitro and in vivo.
Beyond oncology, 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole has been explored for its anti-inflammatory properties. Studies have demonstrated its ability to modulate cytokine production by inhibiting NFκB activation, a central regulator of inflammatory responses. The compound's dual pyrazole rings are thought to engage multiple residues within the enzyme active site, leading to potent inhibition. This mechanism has sparked interest in developing it as a therapeutic agent for chronic inflammatory disorders such as rheumatoid arthritis.
The synthesis of 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole presents unique challenges due to its complex structure. However, recent methodological improvements have streamlined its production, making it more accessible for large-scale studies. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the pyrazole rings and introducing the cyclopropyl group with high regioselectivity. These advancements have not only facilitated structural optimization but also enabled rapid screening of analogs for enhanced biological activity.
One of the most compelling aspects of 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole is its potential for drug repurposing. Given its demonstrated efficacy in preclinical models, there is growing interest in exploring its use for conditions beyond cancer and inflammation. For instance, preliminary data suggest that it may have neuroprotective effects by modulating glutamate receptor activity. This opens up avenues for investigating its role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetic profile of 5-chloro-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yll)-1H-pyrazole is another critical area of study. Initial pharmacokinetic assessments indicate moderate oral bioavailability and favorable distribution across tissues commonly affected by cancerous or inflammatory processes. However, issues related to metabolic stability remain a challenge that needs addressing through structural modifications. Future research aims to optimize these properties while maintaining or enhancing biological activity.
Looking ahead, the future directions for research on 5-chloro-l-cyclopropyl-l-(l-methyl-lH-pyr azol-l -s yl)-l H -pyr az ole are both promising and diverse. Exploration of its mechanism of action at a molecular level will provide deeper insights into how it interacts with biological targets and elicits therapeutic effects. Additionally, combination therapy studies are being planned to assess whether pairing this compound with other agents can yield synergistic benefits.
The integration of artificial intelligence (AI) into drug discovery is poised to accelerate the development pipeline for compounds like l-chloro-l -cyc lo prop yl -l -(l -m eth y l-l H -py ra z ol-l -s y l)-l H -py ra z ole . AI-driven platforms can predict optimal analogs based on existing data sets, significantly reducing the time required for hit identification and lead optimization. This approach holds promise for identifying novel derivatives with enhanced potency and selectivity.
In conclusion, l-ch lor o-l -cy clo prop y l -l -(l -m eth y l-l H -py ra z ol-l -s y l)-l H -py ra z ole (CAS No . 2138209_84_2) stands out as a versatile scaffold with broad therapeutic potential across multiple disease areas . Its unique structural features , coupled with recent advancements i n synthetic chemistry an d computational biology , position it as a valuable asset i n contemporary pharmaceutical research . As further studies elucidate i ts mechanistic details an d pharmacokinetic properties , this compoun d is likely to play an increasingly important role i n future drug development efforts . p >
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